2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) is an organometallic complex consisting of a palladium(II) cation and an octaethylporphyrin ligand. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) can be synthesized by metalating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with a palladium(II) salt. The reaction typically involves dissolving the porphyrin in an organic solvent such as chloroform or dichloromethane, followed by the addition of a palladium(II) salt like palladium(II) acetate. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur in the presence of reducing agents like sodium borohydride or hydrazine.
Substitution: The palladium center can undergo substitution reactions with various nucleophiles, leading to the formation of new organometallic complexes
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, hydrazine; reactions are usually performed in aqueous or alcoholic solutions.
Substitution: Various nucleophiles such as phosphines, amines, or halides; reactions are conducted in organic solvents under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized porphyrin derivatives, while substitution reactions can produce a variety of palladium-containing complexes .
Scientific Research Applications
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, facilitating reactions such as carbon-carbon coupling, hydrogenation, and oxidation
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules and monitoring cellular processes
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites, due to its catalytic properties
Mechanism of Action
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) involves its ability to coordinate with various substrates through the palladium center. This coordination facilitates the activation of substrates, making them more reactive and enabling various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine platinum(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)
- 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II)
Uniqueness
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II) is unique due to its specific electronic and steric properties conferred by the octaethylporphyrin ligand. These properties enhance its catalytic activity and stability, making it particularly effective in various chemical reactions and applications .
Properties
Molecular Formula |
C36H44N4Pd |
---|---|
Molecular Weight |
639.2 g/mol |
IUPAC Name |
2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;palladium(2+) |
InChI |
InChI=1S/C36H44N4.Pd/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
InChI Key |
FVPOYVGWFFRIHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.